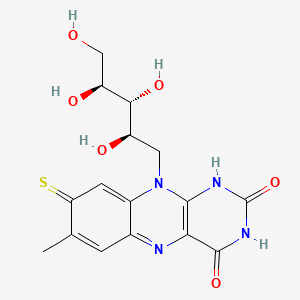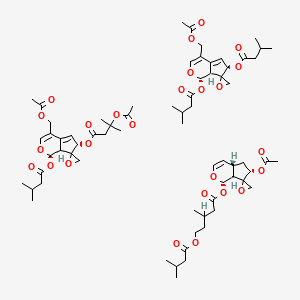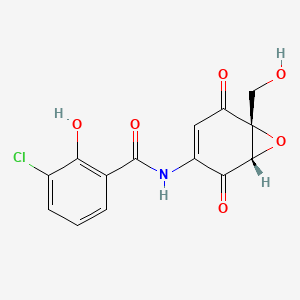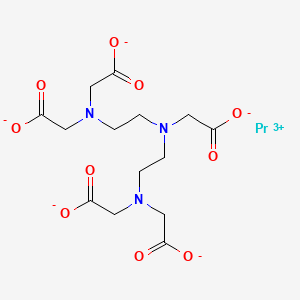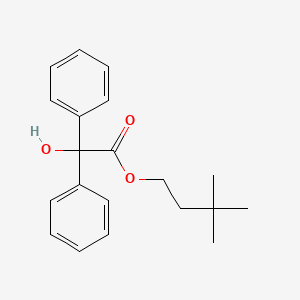![molecular formula C23H31N3O2 B1229374 4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1-cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione is a member of piperazines and a member of pyridines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research on the condensation reaction between 2-acetylpyridine and 2-formylpyridine, relevant to the compound , has led to the synthesis and structural determination of several compounds, including derivatives of cyclohexanol. These compounds have been tested for antimicrobial and antioxidant activities, with some showing moderate antifungal activity (Rusnac et al., 2020).
Synthetic Intermediate Applications
- The ethylene glycol mono-ketal of cyclohexane-1,4-dione, structurally similar to the compound of interest, has been identified as a useful bifunctional synthetic intermediate. A straightforward synthesis route for this compound has been developed, which is significant in the preparation of synthetically useful amounts of related compounds (Haslanger & Lawton, 1974).
Heterocyclic Synthesis
- Studies have focused on the Hantzsch three-component cyclization involving compounds structurally related to 4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione, leading to the formation of polycondensed heterocyclic systems. This research is pivotal in understanding the synthesis of complex heterocyclic compounds (Dzvinchuk et al., 2009).
Receptor Activity Research
- N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro compounds, closely related to the compound , have been synthesized and their serotonin 5-HT1A and 5-HT2A receptor affinities determined. These findings are important in understanding the receptor activities of such compounds and their potential therapeutic applications (Obniska et al., 2006).
Propriétés
Nom du produit |
4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione |
|---|---|
Formule moléculaire |
C23H31N3O2 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
4-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H31N3O2/c27-21-17-26(20-9-5-2-6-10-20)23(28)22(19-11-14-24-15-12-19)25(21)16-13-18-7-3-1-4-8-18/h7,11-12,14-15,20,22H,1-6,8-10,13,16-17H2 |
Clé InChI |
FIWLCMQMHSJMAX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(=O)N(C(C2=O)C3=CC=NC=C3)CCC4=CCCCC4 |
SMILES canonique |
C1CCC(CC1)N2CC(=O)N(C(C2=O)C3=CC=NC=C3)CCC4=CCCCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





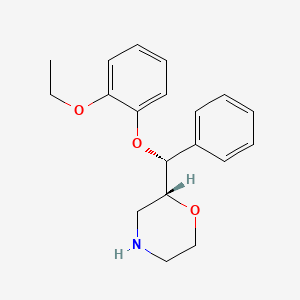
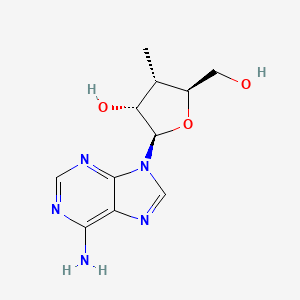

![[4-(Dimethylamino)-6-[11-hydroxy-5-methyl-2-(2-methyl-3-prop-1-enyloxiran-2-yl)-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1229298.png)

